Bis(4-fluorophenyl)iodonium chloride

Descripción general

Descripción

Bis(4-fluorophenyl)iodonium chloride is a useful research compound. Its molecular formula is C12H8ClF2I and its molecular weight is 352.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Bis(4-fluorophenyl)iodonium chloride is a hypervalent iodine compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by the presence of two 4-fluorophenyl groups attached to a central iodine atom, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

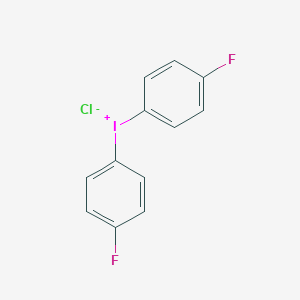

This compound is part of the diaryliodonium salts family, known for their stability and versatility. The presence of fluorine atoms enhances its electrophilic character, making it a potent reagent in various chemical reactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to generate reactive iodine species. These species can interact with biological molecules, leading to various biochemical effects. The proposed mechanisms include:

- Electrophilic Aromatic Substitution : The iodonium ion can act as an electrophile, facilitating the substitution reactions on aromatic compounds.

- Generation of Reactive Oxygen Species (ROS) : Upon reduction, bis(4-fluorophenyl)iodonium can produce ROS, which are involved in oxidative stress and cellular signaling pathways.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that iodonium compounds exhibit antimicrobial activity against various pathogens. The generation of ROS may contribute to this effect.

- Cytotoxicity : this compound has shown cytotoxic effects in cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, contributing to its potential therapeutic applications.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested. -

Antimicrobial Activity :

Another study assessed the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting strong antimicrobial potential. -

Enzyme Inhibition Studies :

Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound inhibited COX-2 with an IC50 value of 12 µM. This suggests potential use in managing inflammatory conditions.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Cytotoxicity | MCF-7 Cell Line | IC50 = 20 µM |

| Cytotoxicity | Hek293 Cell Line | IC50 = 15 µM |

| Antimicrobial Activity | S. aureus | MIC = 15 µg/mL |

| Antimicrobial Activity | E. coli | MIC = 15 µg/mL |

| Enzyme Inhibition | COX-2 | IC50 = 12 µM |

Aplicaciones Científicas De Investigación

Organic Synthesis

Electrophilic Reagent : Bis(4-fluorophenyl)iodonium chloride serves as a powerful electrophilic reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing complex organic molecules. The presence of fluorine enhances its reactivity due to the electron-withdrawing nature of the substituent, making it particularly effective in electrophilic aromatic substitution reactions .

C-H Activation : This compound has been utilized in C-H activation reactions, allowing for the functionalization of carbon-hydrogen bonds that are typically inert. Such transformations enable the introduction of aromatic groups into target molecules, expanding the synthetic toolbox available to chemists.

Photochemistry

Photoinitiator : In photochemical applications, this compound acts as a photoinitiator. Upon exposure to light, it generates reactive intermediates that are essential for initiating polymerization reactions. This property is particularly valuable in the development of new materials and coatings .

Polymer Chemistry

Specialty Polymers : The compound is instrumental in the production of specialty polymers, enhancing properties such as thermal stability and chemical resistance. These characteristics make it valuable in industries like electronics and automotive manufacturing, where durable materials are essential .

Medicinal Chemistry

Synthesis of Fluorinated Compounds : In drug development, this compound plays a critical role in synthesizing fluorinated compounds that improve the pharmacokinetic properties of pharmaceuticals. Fluorination can enhance metabolic stability and bioavailability, leading to more effective therapeutic agents .

Radiopharmaceutical Applications : The compound has been explored for its potential in radiopharmaceutical applications, particularly in synthesizing biologically active molecules and diagnostic agents. Its ability to release iodine species may exhibit antimicrobial properties, making it relevant in medicinal chemistry .

Analytical Chemistry

Mass Spectrometry : this compound is also used in various analytical techniques, including mass spectrometry. It assists in the ionization of samples, improving detection and quantification of compounds within complex mixtures .

Data Table: Comparative Analysis of Iodonium Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains fluorine substituents | Enhanced reactivity due to electron-withdrawing effects |

| Diphenyliodonium chloride | Two phenyl groups | Simpler structure; less steric hindrance |

| Bis(4-tert-butylphenyl)iodonium triflate | Alkyl substituents | Increased solubility and stability |

Case Studies

- Synthesis of Fluorinated N-Heterocycles : A study demonstrated the synthesis of fluorinated N-heterocyclic carbenes using this compound as a key reagent. This approach highlighted its utility in generating complex molecular architectures relevant for pharmaceutical applications .

- Development of Dopamine D4 Ligands : Research involving the synthesis of dopamine D4 receptor ligands utilized this compound as an intermediate in radiolabeling processes. The study showcased how this compound could facilitate high-yield syntheses essential for developing selective therapeutic agents .

- C-H Arylation Protocols : Innovative protocols have been developed utilizing this compound for C-H arylation reactions under mild conditions, demonstrating its versatility and efficiency in synthesizing bicyclic compounds .

Propiedades

IUPAC Name |

bis(4-fluorophenyl)iodanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2I.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOHSFVTEGLKML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939631 | |

| Record name | Bis(4-fluorophenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-09-7 | |

| Record name | Iodonium, bis(4-fluorophenyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, bis(p-fluorophenyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-fluorophenyl)iodanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-fluorophenyl)iodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.